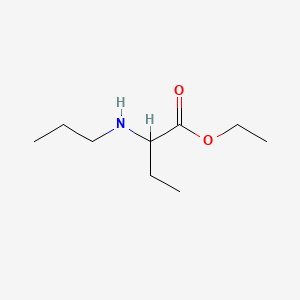

Ethyl 2-(propylamino)butanoate

Übersicht

Beschreibung

Ethyl 2-(propylamino)butanoate is an ester compound characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This compound, like other esters, is synthesized through the reaction of acids with alcohols.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(propylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For example, the reaction of 2-(propylamino)butanoyl chloride with ethanol in the presence of a base can yield this compound . Another method involves the esterification of 2-(propylamino)butanoic acid with ethanol in the presence of a mineral acid catalyst .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This can be achieved through techniques such as fractional distillation and continuous liquid-liquid extraction .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(propylamino)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(propylamino)butanoic acid and ethanol.

Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester can react with nucleophiles, such as Grignard reagents, to form various products.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.

Substitution: Grignard reagents, such as methylmagnesium bromide, are commonly used in nucleophilic substitution reactions with esters.

Major Products

Hydrolysis: 2-(propylamino)butanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various alcohols and other products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(propylamino)butanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(propylamino)butanoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(propylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butanoate:

Ethyl Acetate: Similar in structure but with a simpler alkyl group.

Methyl Butanoate: Similar in structure but with a different alkyl group.

List of Similar Compounds

- Ethyl acetate

- Methyl butanoate

- Propyl acetate

- Butyl acetate

This compound stands out due to its unique propylamino group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-(propylamino)butanoate is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula , characterized by the presence of an ethyl ester and a propylamino group. The compound is typically encountered in its hydrochloride form, which enhances its solubility in water, making it suitable for various biological applications.

Key Features:

- Molecular Formula:

- CAS Number: 1786116-16-2

- Appearance: White crystalline solid

- Solubility: Soluble in water

The biological activity of this compound is attributed to its ability to act as a non-ionic organic buffer. This property is crucial for maintaining stable pH levels in cell cultures, which is essential for various biochemical processes, including enzyme activity and cellular metabolism.

The compound can undergo hydrolysis, where the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. This reaction pathway is significant in both synthetic chemistry and biological systems.

Applications in Biological Research

This compound has been utilized in several research contexts:

- Buffering Agent: It maintains optimal pH levels in cell culture media, facilitating studies on cellular responses under controlled conditions.

- Reagent in Organic Synthesis: The compound serves as an intermediate in the production of other biologically active compounds.

- Potential Therapeutic Uses: Preliminary studies suggest it may have applications in drug development due to its interaction with various molecular targets.

Study 1: Buffering Capacity

A study demonstrated that this compound effectively maintained pH levels between 6 and 8.5 in cell culture environments. This stability was linked to enhanced cellular viability and metabolic activity, underscoring its utility as a buffering agent in biological assays.

Study 2: Interaction with Enzymes

Research investigating the compound's interactions with specific enzymes revealed that it could modulate enzyme activity through competitive inhibition. The presence of the propylamino group appears to facilitate binding to active sites on enzymes, suggesting potential roles in metabolic regulation.

Study 3: Drug Development

In the context of drug development, this compound has been explored as a precursor for synthesizing novel therapeutic agents targeting fungal infections and certain cancers. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific pathogens.

Comparative Analysis

The following table compares this compound with other similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₉NO₂ | Buffering agent | Maintains pH; interacts with enzymes |

| Ethyl butyrate | C₆H₁₂O₂ | Flavoring agent | Limited biological activity |

| (S)-Ethyl 2-(propylamino)propanoate | C₉H₁₉NO₂ | Pharmaceutical intermediate | Potential therapeutic applications |

Eigenschaften

IUPAC Name |

ethyl 2-(propylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-7-10-8(5-2)9(11)12-6-3/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKVXRFFHLNRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.